molecular formula C21H21ClN4O4S B11197748 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197748
M. Wt: 460.9 g/mol
InChI Key: NJIISOLHIFIIFY-UHFFFAOYSA-N
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Description

4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is substituted with amino, chlorobenzyl, and dimethoxybenzyl groups. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the dicarboxamide by reacting the thiazole derivative with appropriate amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the thiazole ring and aromatic substituents suggests that it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved would depend on the biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N~3~-(2-bromobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
  • 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxyphenyl)-1,2-thiazole-3,5-dicarboxamide

Uniqueness

The uniqueness of 4-amino-N~3~-(2-chlorobenzyl)-N~5~-(3,4-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide lies in its specific substitution pattern on the thiazole ring. The combination of the 2-chlorobenzyl and 3,4-dimethoxybenzyl groups imparts distinct chemical and biological properties, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(3,4-dimethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H21ClN4O4S/c1-29-15-8-7-12(9-16(15)30-2)10-24-21(28)19-17(23)18(26-31-19)20(27)25-11-13-5-3-4-6-14(13)22/h3-9H,10-11,23H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

NJIISOLHIFIIFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N)OC

Origin of Product

United States

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